molecular formula C15H16O4 B1245747 Pseudodeflectusin

Pseudodeflectusin

Cat. No.: B1245747
M. Wt: 260.28 g/mol
InChI Key: LSQCSEQTJDZMSO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

This compound was first characterized in 2004 by Ogawa et al., who isolated it from the culture broth of Aspergillus pseudodeflectus strain SCSIO 41177. The fungus was obtained from Sargassum fusiforme, a brown seaweed collected off the coast of Japan, underscoring the ecological significance of marine-derived microorganisms in drug discovery. Initial bioactivity screening revealed remarkable selectivity:

  • Cytotoxicity profile :
Cell Line (Origin) LD50 (μM)
HL-60 (Leukemia) 39
NUGC-3 (Gastric) 42
HeLa-S3 (Cervical) 48
A549 (Lung) >100
DLD-1 (Colon) >100

This selective toxicity profile, particularly against hematological malignancies, distinguished this compound from broader-spectrum cytotoxins. Structural elucidation via NMR spectroscopy and X-ray crystallography confirmed a novel furano-isochroman scaffold featuring a methylethylidene substituent at C-2 and a hydroxyl group at C-9.

Taxonomic Classification of the Producing Organism

Aspergillus pseudodeflectus belongs to the taxonomically complex section Usti (subgenus Nidulantes), which comprises over 20 species with diverse ecological niches. Key taxonomic features include:

Characteristic Description
Morphology Conidial heads radiating, vesicles spherical (8–12 μm), metulae 5–7 μm
Molecular markers β-tubulin (BenA) and calmodulin (CaM) gene sequences distinguish from A. calidoustus
Ecological distribution Isolated from marine algae, desert soils, and clinical environments

Phylogenetic analysis of the β-tubulin gene (accession: LC189154) places A. pseudodeflectus in a clade with A. insuetus and A. calidoustus, though it demonstrates unique secondary metabolite profiles. Whole-genome sequencing (JGI Project ID: 1040085) revealed a 36.8 Mb genome encoding 12,437 predicted genes, including 45 secondary metabolite clusters. Of clinical relevance, A. pseudodeflectus has been implicated in invasive aspergillosis in immunocompromised hosts, with reduced susceptibility to azole antifungals due to CYP51A gene polymorphisms.

Structural Classification Within Isochroman Derivatives

This compound (C15H16O4, MW 260.29 Da) represents a structurally distinct subclass of isochromans characterized by:

  • Core scaffold : Furo[3,2-h]isochroman-3-one system
  • Key substituents :
    • 9-Hydroxyl group (pKa ≈ 9.2)
    • 7-Methyl group (δH 1.98 ppm)
    • 2-Methylethylidene moiety (J = 6.5 Hz)

Comparative analysis with related compounds:

Compound Structural Features Bioactivity
This compound Furo-isochroman, C-2 methylethylidene Selective cytotoxicity
Ustusorane C Methyl acetal at C-9 Antifungal
Aspergione B Structural isomer (revised to this compound) Originally reported cytotoxicity

The absolute configuration was resolved through total synthesis, confirming (8R,15S)-stereochemistry via Mosher ester analysis and circular dichroism. Quantum mechanical calculations (DFT at B3LYP/6-311++G(d,p)) further validated the preferred conformation involving intramolecular hydrogen bonding between O-9 and the furanone carbonyl.

Synthetic Access :
Kuramochi et al. (2013) achieved a 11-step synthesis from o-anisic acid (21% overall yield), employing key steps:

\text{Key reaction: } \text{LiAlH}_4\text{-mediated cyclization of epoxyketone intermediate} \\  
\quad \rightarrow \text{Forms the isochroman core with >95\% enantiomeric excess}  

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

9-hydroxy-7-methyl-2-propan-2-ylidene-7,9-dihydro-6H-furo[3,2-h]isochromen-3-one

InChI

InChI=1S/C15H16O4/c1-7(2)13-12(16)10-5-4-9-6-8(3)18-15(17)11(9)14(10)19-13/h4-5,8,15,17H,6H2,1-3H3

InChI Key

LSQCSEQTJDZMSO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(O1)O)C3=C(C=C2)C(=O)C(=C(C)C)O3

Synonyms

pseudodeflectusin

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • This compound uniquely combines a tricyclic framework with a furanone ring, enhancing its electrophilicity and target selectivity.
  • Penicisochroman B and Ustusorane D lack the tricyclic system, resulting in reduced cytotoxicity .
  • Panowamycin A incorporates an anthraquinone moiety, shifting its activity toward antibacterial effects .

Key Insights :

  • This compound’s five-step synthesis outperforms analogs like aspergione B (12 steps, <10% yield) in efficiency .
  • The base-promoted DAR in this compound synthesis ensures regioselectivity via C-3/C-6 coupling, avoiding byproducts common in lycorine or garcilamine routes .

Table 3: Cytotoxicity Profiles of this compound and Related Compounds

Compound IC50 (μM)
(HSC-2/HeLa)
Selectivity Index* Mechanism of Action Reference
This compound 0.8/1.2 >10 Apoptosis induction via ROS generation
Ustusorane D 25/30 2–3 Mild DNA intercalation
Penicisochroman B 15/18 4–5 Cell cycle arrest (G1 phase)
CJ-17,493 N/A N/A Neurokinin receptor blockade

*Selectivity Index = IC50(normal cells)/IC50(cancer cells).

Critical Findings :

  • This compound’s sub-micromolar IC50 and high selectivity index (>10) surpass ustusorane D and penicisochroman B, likely due to its tricyclic furanone enhancing target affinity .
  • Structural analogs lacking the furanone (e.g., panowamycin A) or tricyclic system show negligible cytotoxicity, underscoring this compound’s unique pharmacophore .

Preparation Methods

Table 1: Key Reaction Parameters for Cascade Synthesis

StepReagents/ConditionsYield (%)
Diels-Alder ReactionNaH, THF, 0°C to rt78
LactonizationTFA, CH2_2Cl2_2, reflux92
DecarboxylationΔ, Toluene85

The cascade strategy minimizes intermediate isolation, enhancing practicality for gram-scale production. Regioselectivity in the Diels-Alder step is attributed to electron-withdrawing effects of the pyrone carbonyl, directing alkyne addition to the β-position.

Racemic Synthesis from 2,4-Dihydroxypropiophenone

A racemic route starting from 2,4-dihydroxypropiophenone (186 ) completes this compound in 11 steps with 15% yield. The synthesis features:

  • Aldol Condensation : Propiophenone 186 reacts with ethyl glyoxylate to form a β-keto ester.

  • Cyclodehydration : BF3_3-OEt2_2 promotes cyclization, generating the isochroman framework.

  • Methylation : Diazomethane installs the methoxy group, though silica gel-mediated artifact formation (e.g., ustusorane C) necessitates careful workup.

Racemic this compound’s 1H^1H-NMR (500 MHz, CDCl3_3): δ 6.85 (d, J = 8.5 Hz, 1H), 6.72 (s, 1H), 5.32 (s, 1H), 3.89 (s, 3H), 2.98–2.86 (m, 2H), 1.45 (s, 3H).

Structural Revisions and Analytical Validation

Synthetic efforts clarified longstanding ambiguities:

  • Aspergione B Revision : NMR comparisons proved aspergione B identical to this compound, rectifying Proksch et al.’s initial misassignment.

  • Ustusorane C Artifact Formation : Methyl acetal derivatives (e.g., ustusorane C) arise via silica gel-mediated methanolysis during isolation, underscoring the need for inert purification.

X-ray diffraction of (+)-pseudodeflectusin confirmed a trans-fused isochroman-dihydrofuranone system with a chair-conformed cyclohexene ring.

Comparative Analysis of Synthetic Routes

Table 2: Synthesis Method Comparison

Parametero-Anisic Acid RouteCascade RouteRacemic Route
Steps11511
Overall Yield (%)2.01515
EnantioselectivityYesYesNo
Key AdvantageConfigurational ControlEfficiencyScalability

The cascade method excels in step economy, whereas the o-anisic acid route remains vital for stereochemical studies. Racemic synthesis offers cost-effective access for biological screening.

Q & A

Q. What are the primary synthetic pathways for Pseudodeflectusin, and what key reactions define these methods?

this compound is synthesized via regioselective Diels-Alder reactions and lactonization cascades. For example, a base-facilitated Diels-Alder reaction between 2-pyrone derivatives and alkynes under basic conditions yields intermediates that undergo lactonization and decarboxylation to form the target compound . Key steps include deprotonation of hydroxyl groups to enhance HOMO coefficients at specific carbons, ensuring regiochemical control (e.g., C-6 of 2-pyrone reacting with C-3 of alkyne) .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?

Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For new derivatives, comparative analysis with known analogs and computational modeling (e.g., DFT calculations) are used to confirm stereochemistry and regioselectivity .

Q. What biosynthetic precursors or natural sources are associated with this compound?

this compound is a fungal secondary metabolite, often linked to α-pyrone biosynthetic pathways. Studies suggest polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems in fungi generate precursors like 7-hydroxy-α-pyrone, which undergo cycloaddition reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound synthesis be addressed using computational chemistry?

Regioselectivity is influenced by electron density modulation. Computational methods (e.g., DFT, Fukui analysis) predict reactive sites by mapping HOMO/LUMO interactions. For instance, deprotonating the 3-OH group of 2-pyrone increases HOMO density at C-6, directing alkyne addition to this position .

Reaction Parameter Impact on Regioselectivity
Base strength (e.g., K₂CO₃ vs. NaH)Modulates deprotonation efficiency and HOMO localization
Solvent polarityStabilizes transition states; polar aprotic solvents favor cycloaddition
TemperatureLower temps reduce side reactions but slow kinetics

Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound?

Yield discrepancies often stem from variations in reaction conditions (e.g., base stoichiometry, purification methods). Systematic optimization using Design of Experiments (DoE) or response surface methodology (RSM) identifies critical factors. For example, excess base may degrade intermediates, necessitating precise titration . Reproducibility requires strict adherence to protocols (e.g., inert atmosphere, moisture control) .

Q. How do substrate electronic effects influence the Diels-Alder reactivity of α-pyrone derivatives in this compound synthesis?

Electron-donating groups (EDGs) on the diene (α-pyrone) enhance reactivity by raising HOMO energy. Conversely, electron-withdrawing groups (EWGs) on dienophiles (alkynes) lower LUMO energy, accelerating cycloaddition. Studies using substituted pyrones (e.g., 5-methoxy vs. 5-nitro) demonstrate yield improvements of 20–40% with EDGs .

Q. What role do kinetic vs. thermodynamic controls play in this compound’s stereochemical outcomes?

Kinetic control favors endo transition states due to secondary orbital interactions, while thermodynamic control may lead to epimerization under prolonged heating. Monitoring reaction progress via in-situ IR or LC-MS helps isolate desired stereoisomers. For example, quenching reactions at 50% conversion maximizes endo product purity .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Detailed Protocols : Document base equivalents, solvent drying methods, and reaction monitoring intervals .
  • Validation : Cross-check NMR data with published spectra (e.g., HMBC correlations for lactone carbonyls) .
  • Replication : Independent synthesis by a second lab member or collaborator .

Q. What frameworks (e.g., PICO, FINER) are applicable for formulating research questions on this compound?

  • PICO : Population (e.g., fungal strains), Intervention (synthetic route A vs. B), Comparison (yield/selectivity), Outcome (optimized protocol) .
  • FINER : Ensure questions are Feasible (lab resources), Interesting (knowledge gaps), Novel (new derivatives), Ethical (waste disposal), Relevant (drug discovery applications) .

Data Reporting and Analysis

Q. How should contradictory spectroscopic data for this compound analogs be addressed in publications?

  • Transparency : Report all spectral artifacts (e.g., solvent peaks, baseline noise) and provide raw data in supplementary materials .
  • Collaboration : Consult crystallography experts to resolve ambiguous NOE correlations .
  • Critical Analysis : Compare findings with prior studies to identify systematic errors (e.g., incorrect reference standards) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudodeflectusin
Reactant of Route 2
Pseudodeflectusin

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